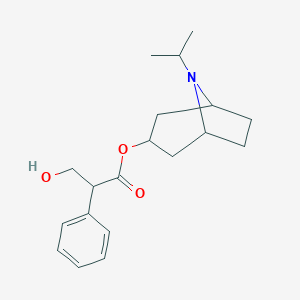
N-Isopropylnoratropine
Overview
Description
Mechanism of Action
Target of Action
N-Isopropylnoratropine, also known as N-Isopropyl Noratropine, is a noratropine derivative and an intermediate in the production of ipratropium . The primary target of this compound is the muscarinic acetylcholine receptors . These receptors form G protein-receptor complexes in the cell membranes of certain neurons and other cells .
Mode of Action
This compound interacts with its targets, the muscarinic acetylcholine receptors, by blocking them . This blockage promotes the degradation of cyclic guanosine monophosphate (cGMP), a secondary messenger in cells .
Biochemical Pathways
The blocking of muscarinic acetylcholine receptors by this compound affects the anticholinergic pathway . This pathway is involved in the transmission of parasympathetic impulses in various parts of the body. The blockage of these receptors reduces the influence of cholinergic on the bronchial musculature .
Pharmacokinetics
As an intermediate in the production of ipratropium, it may share similar pharmacokinetic properties with ipratropium .
Result of Action
The result of this compound’s action is the broncholytic effect, which is the relaxation of the bronchial muscles . This is achieved by reducing the influence of cholinergic on the bronchial musculature .
Biochemical Analysis
Biochemical Properties
N-Isopropylnoratropine plays a crucial role in the synthesis of ipratropium, a bronchodilator compound with nonselective muscarinic antagonist activity . It interacts with muscarinic acetylcholine receptors, blocking them and promoting the degradation of cGMP .
Cellular Effects
As an intermediate in the synthesis of ipratropium, it contributes to the broncholytic action of the latter by reducing the influence of cholinergic activity on the bronchial musculature .
Molecular Mechanism
This compound’s molecular mechanism of action is primarily through its role in the synthesis of ipratropium . Ipratropium, the end product, blocks muscarinic acetylcholine receptors, thereby promoting the degradation of cGMP .
Temporal Effects in Laboratory Settings
This compound is used to examine the stability of ipratropium
Metabolic Pathways
As an intermediate in the synthesis of ipratropium, it is likely involved in the metabolic pathways related to the synthesis and degradation of this bronchodilator compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropylnoratropine is synthesized through a series of chemical reactions involving noratropine and isopropyl groups. The synthetic route typically involves the esterification of noratropine with isopropyl alcohol under acidic conditions . The reaction is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N-Isopropylnoratropine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
N-Isopropylnoratropine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of ipratropium, a bronchodilator compound.
Biology: The compound is studied for its interactions with biological molecules and its stability.
Medicine: This compound is crucial in the development of anticholinergic drugs like ipratropium.
Industry: It is used in the pharmaceutical industry for the production of bronchodilator drugs.
Comparison with Similar Compounds
Similar Compounds
Atropine: A well-known anticholinergic agent used to treat bradycardia and as a pre-anesthetic.
Scopolamine: Another anticholinergic compound used to treat motion sickness and postoperative nausea.
Ipratropium: A bronchodilator used to treat chronic obstructive pulmonary disease (COPD) and asthma.
Uniqueness
N-Isopropylnoratropine is unique due to its role as an intermediate in the synthesis of ipratropium. Unlike atropine and scopolamine, which are used directly as therapeutic agents, this compound is primarily used in the production of ipratropium .
Properties
IUPAC Name |
(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORSMCHHJRVORT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944878 | |
| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22235-81-0 | |
| Record name | endo-(1)-8-Aza-8-isopropylbicyclo(3.2.1)oct-3-yl (hydroxymethyl)phenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022235810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed to quantify N-Isopropyl Noratropine or its derivatives like ipratropium bromide in pharmaceutical formulations?
A1: The research paper focuses on a reversed-phase liquid chromatography (RP-HPLC) method for quantifying ipratropium bromide in aerosol samples []. This technique is highly suitable for analyzing this compound due to its ability to separate and quantify components within a mixture, even at low concentrations. The method utilizes an isocratic elution system with a mobile phase consisting of acetonitrile, sodium dihydrogen phosphate, and diethylamine, achieving efficient separation and accurate quantification of ipratropium bromide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



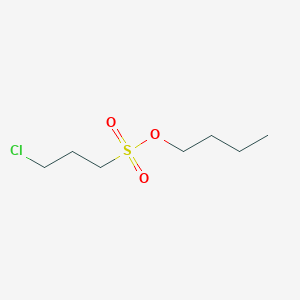




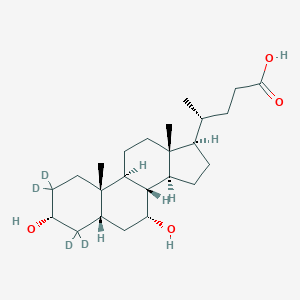
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)
![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)
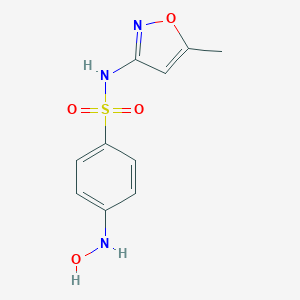

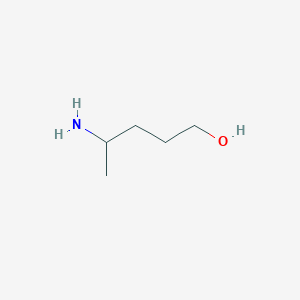

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)
